3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which combines a cinnamoyl group with a pyranone ring, making it a valuable molecule for various scientific studies and applications.
Preparation Methods
The synthesis of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 4-(diethylamino)cinnamoyl chloride under basic conditions . The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cinnamoyl group to a dihydrocinnamoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the spectrophotometric determination of metal ions such as cobalt.
Biology: The compound exhibits fluorescence properties, making it useful in bio-imaging and fluorescence-based detection methods.
Industry: The compound is used in the development of sensors and other industrial applications due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to changes in their activity. The cinnamoyl group is known to participate in various biochemical pathways, including those involving oxidative stress and inflammation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
3-(4-Dimethylaminocinnamoyl)-4-hydroxy-6-methyl-2H-pyran-2-one: This compound has a dimethylamino group instead of a diethylamino group, which may affect its chemical reactivity and biological activity.
3-(4-Methoxycinnamoyl)-4-hydroxy-6-methyl-2H-pyran-2-one: The presence of a methoxy group instead of a diethylamino group can lead to different chemical and biological properties.
Properties
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,22H,4-5H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKYAYGHVINTN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(OC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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